molecular formula C4H6O4S B1437196 2-(Ethenesulfonyl)acetic acid CAS No. 20854-29-9

2-(Ethenesulfonyl)acetic acid

Cat. No. B1437196
CAS RN: 20854-29-9
M. Wt: 150.16 g/mol
InChI Key: KQHZEKKRIHMIBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(Ethenesulfonyl)acetic acid consists of a two-carbon backbone (ethene) with a sulfonyl group and an acetic acid group attached . The exact structure can be determined using techniques like NMR spectroscopy .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Ethenesulfonyl)acetic acid are not detailed in the literature, it can be inferred that it may participate in reactions typical of carboxylic acids and sulfonyl groups. For instance, carboxylic acids can undergo reactions like esterification .

Scientific Research Applications

Adsorption Studies and Environmental Implications

2-(Ethenesulfonyl)acetic acid, while not directly mentioned, is related to compounds studied for their adsorption behaviors and environmental impacts. Research on similar compounds, such as 2,4,5-trichlorophenoxy acetic acid, has revealed their adsorption characteristics on nano-composites, indicating potential applications in environmental remediation and pollution control. These studies provide insights into the thermodynamics of adsorption processes, crucial for designing effective water treatment and soil remediation strategies to remove herbicides and pesticides from the environment (Khan & Akhtar, 2011).

Catalysis and Chemical Synthesis

Research has explored the use of palladium-based cocatalysts for the selective oxidation of ethene, a process relevant to the production of acetic acid. This study highlights the potential for utilizing 2-(Ethenesulfonyl)acetic acid and related compounds in catalysis, contributing to more efficient and sustainable chemical synthesis processes. The findings suggest that such compounds could play a role in developing new catalysts for industrial applications, leading to more environmentally friendly and cost-effective production methods (Li & Iglesia, 2007).

Green Chemistry and Sustainable Practices

In the context of green chemistry, studies have been conducted on the acylation of resorcinol with acetic acid, highlighting the importance of finding sustainable and less toxic chemical processes. This research underscores the potential for using 2-(Ethenesulfonyl)acetic acid in developing environmentally benign synthesis methods, contributing to the reduction of hazardous waste and improving chemical process sustainability (Yadav & Joshi, 2002).

Environmental Degradation and Remediation

Further research into the degradation of 2,4-dichlorophenoxyacetic acid under methanogenic conditions has shown that certain compounds can enhance the degradation rate, offering potential pathways for bioremediation of herbicide-contaminated environments. This suggests that derivatives of 2-(Ethenesulfonyl)acetic acid could be investigated for their environmental degradation properties, contributing to the development of more effective strategies for cleaning up polluted water sources and soils (Yang et al., 2017).

Safety and Hazards

While specific safety data for 2-(Ethenesulfonyl)acetic acid is not available, general safety measures for handling carboxylic acids should be followed. These include avoiding contact with skin and eyes, ensuring adequate ventilation, and wearing appropriate personal protective equipment .

properties

IUPAC Name

2-ethenylsulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S/c1-2-9(7,8)3-4(5)6/h2H,1,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHZEKKRIHMIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethenesulfonyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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